7-epi-Cefixime (Cefixime EP Impurity C)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 7-epi-Cefixime involves several steps, starting from the core structure of CefiximeIndustrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the purification and isolation of this impurity .

Análisis De Reacciones Químicas

7-epi-Cefixime undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium azide or halides.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific functional groups targeted .

Aplicaciones Científicas De Investigación

Clinical Efficacy in Treating Infections

Upper Respiratory Tract Infections (URTIs)

Cefixime is frequently used to treat URTIs, including otitis media and pharyngitis. Studies have shown that cefixime demonstrates a high efficacy rate in treating these infections. For instance, a multicenter clinical trial indicated that cefixime was slightly more effective than amoxicillin combined with clavulanic acid in managing URTIs, with improvement rates reaching up to 98% in patients treated with cefixime . The compound's resistance to beta-lactamase produced by pathogenic bacteria contributes to its effectiveness against resistant strains .

Syphilis Treatment

Recent studies have investigated the use of cefixime for treating early syphilis. A randomized clinical trial reported an 87% treatment success rate among participants receiving cefixime, suggesting its potential as an alternative treatment option for patients who may not respond well to traditional therapies like benzathine penicillin G . This finding is significant given the rising incidence of syphilis and the need for effective oral treatment alternatives.

Safety Profile and Adverse Reactions

While cefixime is generally well-tolerated, some adverse reactions have been documented. A case report highlighted a rare instance of cholestatic hepatitis induced by cefixime in a 79-year-old female patient, emphasizing the importance of monitoring liver function during treatment . Other reported side effects include mild gastrointestinal disturbances such as diarrhea and nausea . Understanding these potential adverse effects is crucial for clinicians when prescribing cefixime.

Antibiotic Resistance Studies

Research has shown that cefixime exhibits lower resistance rates compared to older antibiotics like tetracycline. A comparative study found that only 38% of bacterial isolates were resistant to cefixime, while resistance to tetracycline reached nearly 93% . This lower resistance rate positions cefixime as a valuable option in the management of acute respiratory infections (ARIs), where antibiotic resistance is a growing concern.

Pharmacokinetics and Mechanism of Action

Cefixime operates by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This mechanism leads to cell lysis and death, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria . The pharmacokinetics of cefixime reveal an elimination half-life of approximately three hours in healthy individuals, necessitating careful dosage adjustments in patients with renal impairment .

Synthesis and Quality Control

The synthesis of 7-epi-Cefixime is critical for ensuring the quality and efficacy of cefixime formulations. Research indicates that controlling impurities is essential for maintaining therapeutic effectiveness and minimizing side effects . The synthesis methods for producing this impurity have been explored, highlighting its significance in pharmaceutical quality control processes.

Data Summary Table

Mecanismo De Acción

As an impurity of Cefixime, 7-epi-Cefixime does not have a distinct mechanism of action. Cefixime itself works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. This is achieved by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .

Comparación Con Compuestos Similares

Similar compounds to 7-epi-Cefixime include other impurities of Cefixime, such as:

- Cefixime EP Impurity A

- Cefixime EP Impurity B

- Cefixime EP Impurity D

These impurities share structural similarities with 7-epi-Cefixime but differ in specific functional groups and stereochemistry. The uniqueness of 7-epi-Cefixime lies in its specific stereochemical configuration and the presence of the carboxymethoxyimino group .

Propiedades

Número CAS |

108691-83-4 |

|---|---|

Fórmula molecular |

C16H15N5O7S2 |

Peso molecular |

453.5 g/mol |

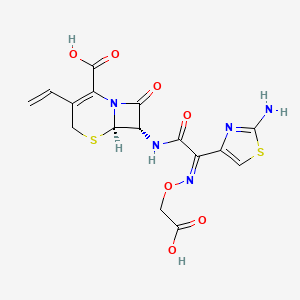

Nombre IUPAC |

(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14+/m0/s1 |

Clave InChI |

OKBVVJOGVLARMR-SGCUGGORSA-N |

SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

SMILES isomérico |

C=CC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |

SMILES canónico |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.